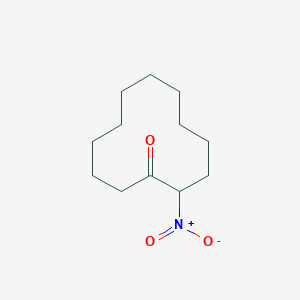

2-Nitrocyclododecanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitrocyclododecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c14-12-10-8-6-4-2-1-3-5-7-9-11(12)13(15)16/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKBTEDZSLYKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=O)C(CCCC1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319089 | |

| Record name | 2-Nitrocyclododecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13154-31-9 | |

| Record name | NSC339629 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrocyclododecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Applications of 2-Nitrocyclododecanone: A Technical Guide

Executive Summary

The functionalization of macrocyclic ketones is a cornerstone in the development of advanced agrochemicals, fragrances, and pharmaceuticals. 2-Nitrocyclododecanone serves as a highly versatile, electrophilic building block derived from the commercially abundant cyclododecanone. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the α -nitration of cyclododecanone. By contrasting the classical alkaline enolate nitration with modern radical-mediated single-electron transfer (SET) methodologies, this guide equips researchers with the causal reasoning necessary to optimize yields, prevent side reactions, and scale up production for downstream macrolactone synthesis.

Chemical Significance & Mechanistic Pathways

The introduction of a nitro group at the α -position of a 12-membered cyclic ketone drastically alters its reactivity profile, enabling subsequent Michael additions, Nef ring expansions, and reductions. Historically, the α -nitration of cyclic ketones has been challenging due to the propensity of the macrocycle to undergo oxidative cleavage or undesired aldol condensations.

Pathway A: Classical Alkaline Nitration (Alkyl Nitrate Method)

The most scalable and historically robust method for synthesizing 2-nitrocyclododecanone relies on the electrophilic nitration of a potassium enolate using an alkyl nitrate (e.g., isoamyl nitrate or ethyl nitrate), a methodology originally pioneered by Feuer et al. .

The Causality of Reagent Selection:

-

Base Selection: Potassium tert-butoxide (KOtBu) is utilized rather than sodium hydroxide or alkoxides with smaller steric profiles. The bulky nature of KOtBu ensures rapid, quantitative deprotonation of the sterically hindered cyclododecanone while suppressing nucleophilic attack on the carbonyl carbon, thereby preventing self-condensation.

-

Quenching Dynamics: The reaction generates a stable potassium nitronate intermediate. Quenching must be performed with a weak acid (glacial acetic acid) at low temperatures. Using a strong mineral acid would trigger a Nef reaction, hydrolyzing the nitronate back into a ketone or causing ring cleavage .

Caption: Mechanistic workflow of the classical alkaline alpha-nitration of cyclododecanone.

Pathway B: Radical-Mediated Nitration (CAN / Cu Catalysis)

Recent advancements have introduced direct C–H nitration strategies using Ceric Ammonium Nitrate (CAN) . In this modern approach, CAN acts simultaneously as a Lewis acid, an oxidant, and the nitro source. Copper catalysis assists in stabilizing the radical intermediates, allowing for direct α -functionalization without the need for cryogenic enolate generation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis via Alkaline Enolate Nitration (Recommended for Scale-Up)

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure mechanistic fidelity.

Materials: Cyclododecanone (1.0 eq), Potassium tert-butoxide (1.2 eq), Isoamyl nitrate (1.1 eq), Anhydrous THF, Glacial acetic acid.

-

Enolate Generation:

-

Suspend KOtBu in anhydrous THF under an inert argon atmosphere and cool the vessel to -78 °C using a dry ice/acetone bath.

-

Add a solution of cyclododecanone in THF dropwise over 30 minutes.

-

IPC (Self-Validation): Extract a 0.1 mL aliquot, quench in D2O, and analyze via 1H-NMR. Complete disappearance of the α -protons confirms quantitative enolate formation.

-

-

Nitryl Transfer:

-

Maintain the temperature at -78 °C. Introduce isoamyl nitrate dropwise.

-

Stir the reaction mixture for 2 hours, allowing it to gradually warm to -20 °C. The solution will transition to a deep yellow/orange hue, indicating the formation of the potassium nitronate salt.

-

-

Controlled Quenching:

-

Prepare a secondary flask containing a 1:1 mixture of glacial acetic acid and THF, pre-cooled to -20 °C.

-

Cannulate the reaction mixture into the acetic acid solution. Critical Causality: Reverse quenching (adding acid to the reaction) can create localized zones of high basicity/exothermicity, leading to oxidative degradation.

-

-

Isolation:

-

Dilute with diethyl ether and wash sequentially with water and brine. Dry over MgSO4.

-

Concentrate under reduced pressure and recrystallize from methanol to yield 2-nitrocyclododecanone as a crystalline solid (Melting Point: 73–75 °C).

-

Protocol B: Copper-Assisted CAN Nitration (Recommended for Library Synthesis)

Materials: Cyclododecanone (1.0 eq), Ceric Ammonium Nitrate (2.5 eq), Cu(OAc)2 (10 mol%), Acetonitrile.

-

Reaction Assembly: Dissolve cyclododecanone and Cu(OAc)2 in anhydrous acetonitrile at room temperature.

-

Oxidative Nitration: Add CAN in one portion. Heat the reaction mixture to 70 °C for 16 hours.

-

IPC (Self-Validation): Monitor the color transition. The initial deep orange color of Ce(IV) will fade to a pale yellow Ce(III) suspension as the single-electron transfer progresses.

-

-

Workup: Cool to room temperature, filter through a pad of Celite to remove cerium/copper salts, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Quantitative Data & Yield Comparison

To aid in route selection, the following table summarizes the operational metrics of both methodologies.

| Parameter | Alkaline Nitration (Alkyl Nitrate) | Radical Nitration (CAN / Cu) |

| Nitrating Agent | Isoamyl Nitrate / Ethyl Nitrate | Ceric Ammonium Nitrate (CAN) |

| Catalyst / Base | Potassium tert-butoxide (KOtBu) | Cu(OAc)₂ (10 mol%) |

| Solvent System | Anhydrous THF | Acetonitrile (CH₃CN) |

| Temperature Profile | -78 °C → -20 °C | 70 °C |

| Reaction Time | 2.5 - 4 hours | 16 - 24 hours |

| Typical Yield | 68% - 75% | 50% - 58% |

| Primary Impurity | Unreacted starting material | Over-oxidized ring cleavage products |

| Scalability | Excellent (Kilogram scale) | Moderate (Gram scale) |

Downstream Applications: Fungicidal Macrolactones

The primary utility of 2-nitrocyclododecanone lies in its role as a precursor for complex macrocyclic systems. Research has demonstrated that 12-alkylsulfonamido-1,15-pentadecanlactones—synthesized directly from 2-nitrocyclododecanone—exhibit exceptional fungicidal activity against Rhizoctonia solani, a devastating agricultural pathogen .

The synthesis relies on a Michael addition of the highly acidic α -proton of 2-nitrocyclododecanone to acrolein, followed by a Nef-type ring expansion.

Caption: Downstream synthesis of macrolactones from 2-nitrocyclododecanone for fungicidal applications.

Conclusion

The synthesis of 2-nitrocyclododecanone requires precise control over enolate geometry and oxidative potentials. While modern radical-based methods using CAN offer operational simplicity by avoiding cryogenic temperatures, the classical alkyl nitrate approach remains the gold standard for high-yield, large-scale production. By strictly adhering to the causal principles of base selection and controlled acidic quenching, researchers can reliably generate this vital macrocyclic building block for advanced drug and agrochemical development.

References

-

The Nitration of Cyclic Ketones with Alkyl Nitrates Journal of the American Chemical Society, Feuer, H., Shepherd, J. W., & Savides, C. (1956). URL:[Link]

-

Copper-Assisted Direct Nitration of Cyclic Ketones with Ceric Ammonium Nitrate for the Synthesis of Tertiary α -Nitro- α -substituted Scaffolds Organic Letters, ACS Publications (2017). URL:[Link]

-

Design, Synthesis, and Fungicidal Activity of Macrolactones and Macrolactams with a Sulfonamide Side Chain Journal of Agricultural and Food Chemistry, ACS Publications (2008). URL:[Link]

- United States Patent Office, US3574756A (1971).

An In-depth Technical Guide to the Electrophilic Nitration of Cyclododecanone

Introduction: The Significance of α-Nitro Cycloalkanones

Cyclododecanone, a readily available 12-membered cyclic ketone, serves as a crucial precursor in the synthesis of various high-value chemicals, including fragrances, polymers like Nylon-12, and macrocyclic drugs.[1][2] The introduction of a nitro group at the α-position to the carbonyl (C2 position) dramatically enhances its synthetic utility. The resulting compound, 2-nitrocyclododecanone, is a versatile intermediate. The electron-withdrawing nature of the nitro group acidifies the α-proton, facilitating a range of carbon-carbon bond-forming reactions. Furthermore, the nitro group itself can be transformed into other functional groups, such as amines, opening pathways to novel macrocyclic lactams and other complex heterocyclic systems.[1][3]

This guide provides a detailed exploration of the mechanism governing the electrophilic nitration of cyclododecanone, offers a robust experimental protocol for its synthesis, and discusses the characterization of the resulting α-nitro ketone.

PART 1: The Core Mechanism of α-Nitration

The electrophilic nitration of a ketone does not proceed by direct attack on the carbonyl compound. Instead, the reaction is predicated on the formation of a more nucleophilic intermediate, the enol. The overall transformation can be dissected into three primary stages: generation of the electrophile, enol formation, and nucleophilic attack followed by deprotonation.

Stage 1: Generation of the Nitrating Agent - Acetyl Nitrate

While a mixture of concentrated nitric and sulfuric acids is a potent nitrating agent for aromatic systems, it can be too harsh for many aliphatic ketones, leading to oxidation and side reactions.[4] A milder and more effective reagent is acetyl nitrate (CH₃COONO₂), generated in situ from the reaction of concentrated nitric acid with acetic anhydride.[5] The acetic anhydride serves both as a reagent and a scavenger for the water produced, driving the equilibrium towards the formation of the active electrophile.[6]

(CH₃CO)₂O + HNO₃ ⇌ CH₃COONO₂ + CH₃COOH

Acetyl nitrate itself can then dissociate or be activated to generate the highly electrophilic nitronium ion (NO₂⁺), which is the ultimate species that reacts with the ketone.

Stage 2: Acid-Catalyzed Enolization of Cyclododecanone

In the presence of an acid catalyst (acetic acid, formed as a byproduct, or a stronger acid catalyst if added), the carbonyl oxygen of cyclododecanone is protonated. This protonation increases the acidity of the α-hydrogens. A weak base (e.g., water or the acetate ion) can then deprotonate the α-carbon, leading to the formation of the enol tautomer. This step is typically the rate-determining step of the overall reaction, analogous to acid-catalyzed α-halogenation.[7][8]

Stage 3: Nucleophilic Attack and Product Formation

The electron-rich double bond of the enol intermediate acts as a nucleophile, attacking the electrophilic nitrogen of the nitronium ion (NO₂⁺). This forms a new carbon-nitrogen bond at the α-position and generates a protonated α-nitro ketone intermediate. In the final step, a weak base removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the final product, 2-nitrocyclododecanone.

The following diagram illustrates the complete mechanistic pathway.

Caption: Reaction mechanism for the electrophilic α-nitration of cyclododecanone.

PART 2: A Validated Experimental Protocol

This protocol is a self-validating system designed for the synthesis of 2-nitrocyclododecanone, adapted from established procedures for nitration using nitric acid and acetic anhydride.[6][9]

Safety Precautions:

-

The mixture of nitric acid and acetic anhydride is a powerful and potentially explosive nitrating agent. All operations must be conducted in a well-ventilated fume hood behind a safety shield.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Cyclododecanone | 182.31 | 10.0 g | 0.0548 | 1.0 |

| Acetic Anhydride | 102.09 | 40 mL | 0.424 | ~7.7 |

| Fuming Nitric Acid (90%) | 63.01 | 4.0 mL | ~0.085 | ~1.55 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| Saturated NaHCO₃ (aq) | - | 150 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | ~10 g | - | - |

| Ethanol | - | As needed | - | - |

Step-by-Step Methodology

-

Preparation of the Nitrating Mixture (Acetyl Nitrate):

-

To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add acetic anhydride (40 mL).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add fuming nitric acid (4.0 mL) dropwise via the dropping funnel to the stirred acetic anhydride over 20-30 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition.

-

After the addition is complete, stir the resulting colorless solution at 0-5 °C for an additional 15 minutes.

-

-

Nitration Reaction:

-

In a separate 500 mL flask, dissolve cyclododecanone (10.0 g, 0.0548 mol) in 50 mL of dichloromethane.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the pre-prepared cold acetyl nitrate solution to the cyclododecanone solution over 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of water. Stir vigorously for 15 minutes to hydrolyze the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine all organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (3 x 50 mL, caution: CO₂ evolution! ), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be a pale yellow oil or solid.

-

Recrystallize the crude product from a minimal amount of hot ethanol.

-

Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

-

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane [mdpi.com]

- 9. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]

2-Nitrocyclododecanone: Structural Dynamics, Synthesis, and Macrocyclic Applications in Agrochemical Development

Executive Summary

In the realm of advanced organic synthesis and agrochemical development, macrocyclic compounds hold a privileged position due to their unique conformational flexibility and biological target affinity. 2-Nitrocyclododecanone (CAS: 13154-31-9) serves as a highly versatile, functionalized 12-membered ring intermediate. By leveraging the highly reactive α -nitro ketone motif, researchers can execute precise ring-expansion methodologies to synthesize 15- and 16-membered macrolactones and macrolactams. This whitepaper provides an in-depth technical analysis of the structural properties, reactivity, and field-proven synthetic protocols associated with 2-nitrocyclododecanone, with a specific focus on its application in developing novel fungicides.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-nitrocyclododecanone is critical for optimizing reaction conditions, particularly regarding thermal stability and solubility during transition-metal-catalyzed or base-mediated transformations[1].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Causality / Impact on Synthesis |

| CAS Number | 13154-31-9 | Primary identifier for procurement and regulatory compliance. |

| Molecular Formula | C₁₂H₂₁NO₃ | Dictates the mass balance in ring-expansion stoichiometry. |

| Molecular Weight | 227.30 g/mol | Standardizes molar equivalents in multi-step protocols. |

| Melting Point | 77–80 °C | Indicates a crystalline solid at room temperature; requires dissolution in organic solvents (e.g., THF, DMF) prior to reaction. |

| Boiling Point | 366.2 ± 21.0 °C (Predicted) | High boiling point allows for high-temperature reflux conditions without significant evaporative loss. |

Molecular Architecture & Reactivity Profile

The cyclododecane ring is characterized by inherent transannular strain. The introduction of an sp2 hybridized carbonyl carbon and an adjacent nitro-substituted carbon significantly alters the ring's conformational landscape[2].

The defining feature of 2-nitrocyclododecanone is the α -nitro ketone motif . The nitro group is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry. When positioned adjacent to a carbonyl group, it drastically lowers the pKa of the intervening α -proton.

-

Causality in Reactivity: This hyper-acidic proton allows for the generation of a stable enolate under exceptionally mild basic conditions. Consequently, 2-nitrocyclododecanone is an ideal "soft nucleophile" for Michael additions, avoiding the harsh conditions that typically lead to unwanted transannular side reactions or polymerization of the starting materials[3].

Synthetic workflow from cyclododecanone to macrolactones.

Application Workflow: Synthesis of Macrolactone Fungicides

One of the most impactful applications of 2-nitrocyclododecanone is its use as a precursor for 12-alkylsulfonamido-1,15-pentadecanlactones—a class of compounds demonstrating potent fungicidal activity against Rhizoctonia solani (cotton soreshin)[3][4].

The Causality of Structural Design

Agrochemical design relies heavily on hydrogen-bonding interactions between the pesticide and the target enzyme. Research indicates that macrocyclic compounds featuring a hydrogen-bonding acceptor and donor separated by a specific spatial distance (e.g., three methylenes) exhibit optimal fungicidal efficacy[3]. 2-Nitrocyclododecanone allows chemists to build this exact pharmacophore via ring expansion.

Table 2: Relative Fungicidal Efficacy of Macrocyclic Derivatives

| Compound Series | Core Structure | C15 Substitution | Relative Fungicidal Activity (R. solani) |

| Series 5 | 15-membered Macrolactone | Hydrogen | Excellent (Comparable to Carbendazim) |

| Series 8 | 12-membered Macrolactam | N/A | Good |

| Series 7 | 15-membered Macrolactam | Hydrogen | Moderate to Good |

| Series 6 | 15-membered Macrolactone | Methyl | Fair (Steric inhibition observed) |

Note on Causality: As shown in Table 2, Series 6 exhibits significantly lower activity than Series 5. The inclusion of a methyl group at the C15 position introduces steric bulk (great volume) between two polarizable groups, which physically interferes with the molecule's ability to dock and hydrogen-bond with the target fungal enzyme[3].

Self-Validating Protocol: Ring Expansion via Michael Addition

The following methodology details the transformation of 2-nitrocyclododecanone into a 15-membered macrolactone precursor. This protocol is designed as a self-validating system, ensuring that researchers can confirm the success of each step before proceeding[4].

Step 1: Enolate Generation and Michael Addition

-

Procedure: Dissolve 1.0 equivalent of 2-nitrocyclododecanone in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the reaction vessel to 0 °C. Add 0.1 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Causality: DBU is a non-nucleophilic base that efficiently deprotonates the α -carbon without attacking the carbonyl center.

-

Addition: Slowly add 1.2 equivalents of acrolein dropwise over 30 minutes, maintaining the temperature below 5 °C to prevent acrolein polymerization. Stir for 4 hours.

-

Validation Check: Extract an aliquot and analyze via 1 H NMR. The disappearance of the highly deshielded α -proton signal (typically around 5.0–5.5 ppm) confirms complete conversion to the Michael adduct.

Step 2: Selective Reduction

-

Procedure: Quench the reaction with saturated aqueous NH4Cl and extract with dichloromethane. Concentrate the organic layer. Dissolve the crude adduct in methanol and cool to -10 °C. Add 1.5 equivalents of NaBH4 portion-wise.

-

Causality: The low temperature and choice of NaBH4 ensure that only the terminal aldehyde is reduced to an alcohol, leaving the ketone and nitro groups intact.

-

Validation Check: Perform FT-IR spectroscopy on the purified intermediate. The disappearance of the aldehyde C=O stretch (~1720 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹) validates the selective reduction.

Step 3: Nef Reaction and Ring Expansion

-

Procedure: The resulting 12-nitro-15-hydroxypentadecanone derivative is subjected to Nef reaction conditions (base followed by acid hydrolysis) to convert the nitro group into a secondary carbonyl, triggering an intramolecular transesterification that expands the ring to a 15-membered macrolactone.

-

Validation Check: Mass spectrometry (ESI-MS) will confirm the new molecular weight, and 13 C NMR will show the distinct shift of the lactone carbonyl carbon (~173 ppm).

Mechanistic pathway for synthesizing 15-membered macrolactones.

Conclusion

2-Nitrocyclododecanone is far more than a simple cyclic ketone; it is a highly engineered synthetic fulcrum. By understanding the electronic push-and-pull of its α -nitro ketone system, researchers can reliably execute complex ring expansions. The resulting macrolactones and macrolactams represent a frontier in agrochemical development, offering tunable, sterically responsive frameworks for next-generation fungicides.

References

-

Title: Reactivity features of cyclododecanone Source: ARKIVOC (Archive for Organic Chemistry) URL: [Link]

-

Title: Design, Synthesis, and Fungicidal Activity of Macrolactones and Macrolactams with a Sulfonamide Side Chain Source: Journal of Agricultural and Food Chemistry (American Chemical Society) URL: [Link]

-

Title: Design, synthesis, and fungicidal activity of macrolactones and macrolactams with a sulfonamide side chain Source: PubMed (National Institutes of Health) URL: [Link]

-

Title: Synthesis and Fungicidal Activity of 12-Alkoxyiminothiopentadecanlactones Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL: [Link]

Sources

Solvation Dynamics and Thermodynamic Profiling of 2-Nitrocyclododecanone in Organic Media

Executive Summary

Understanding the solubility profile of 2-Nitrocyclododecanone (CAS 13154-31-9) is critical for its application as a macrocyclic building block in advanced organic synthesis. As a 12-membered ring substituted with a highly polar nitro group, its solvation behavior is governed by a delicate balance between hydrophobic dispersion forces and polar dipole interactions. This technical guide provides an in-depth analysis of the thermodynamic factors dictating its solubility, the solvent-dependent keto-enol tautomerization it undergoes, and a self-validating experimental protocol for precise solubility quantification.

Structural Mechanics and Solvation Theory

2-Nitrocyclododecanone is a solid at room temperature, characterized by a molecular weight of 227.30 g/mol and a melting point of 77–80 °C [1]. From a solvation perspective, the molecule presents a unique dichotomy:

-

The Lipophilic Core: The 12-carbon macrocyclic ring is highly hydrophobic, interacting with solvents primarily through London dispersion forces.

-

The Polar Headgroup: The α-nitroketone moiety is intensely polar and acts as a strong hydrogen-bond acceptor.

This structural duality means that 2-Nitrocyclododecanone does not follow simple "like-dissolves-like" rules. Instead, its solubility is maximized in polar aprotic solvents (e.g., Tetrahydrofuran, Chloroform), which possess both the dispersive capability to accommodate the large hydrocarbon ring and the dipole moment necessary to solvate the nitroketone core.

Caption: Logical relationship between solvent polarity, dielectric constant, and tautomeric state.

Solvent-Dependent Keto-Enol Tautomerization

Solubilization of 2-Nitrocyclododecanone is not merely a physical dispersion; it is a chemical equilibrium process. The molecule exists in a state of keto-enol tautomerization, which is highly sensitive to the solvent environment.

The Causality of Solvent Selection: In non-polar media such as fully deuterated cyclohexane, ^1^H NMR spectroscopy reveals distinct signals for both the keto and enol forms [2]. Non-polar solvents (with a dielectric constant ε < 3) lack the dipole moment required to stabilize the highly polar α-nitroketone moiety. To minimize its thermodynamic energy, the molecule adopts an intramolecularly hydrogen-bonded enol form.

Conversely, in polar aprotic solvents like THF, the solvent dipoles efficiently solvate the keto form. This disrupts the intramolecular hydrogen bonding, shifting the equilibrium toward the keto tautomer and drastically increasing the bulk solubility of the compound.

Quantitative Solubility Profile

The following table summarizes the relative solubility of 2-Nitrocyclododecanone across various solvent classes, correlating empirical solubility capacity with the dominant thermodynamic solvation mechanism.

| Solvent | Dielectric Constant (ε) | Dominant Solvation Mechanism | Relative Solubility at 25°C |

| Tetrahydrofuran (THF) | 7.5 | Dipole-Dipole / H-Bond Acceptor | High (>100 mg/mL) |

| Chloroform (CHCl₃) | 4.8 | Halogen Bonding / Dipole | High (>100 mg/mL) |

| Ethyl Acetate (EtOAc) | 6.0 | Dipole-Dipole | High (>100 mg/mL) |

| Cyclohexane | 2.0 | London Dispersion | Moderate (10–50 mg/mL) |

| Methanol (MeOH) | 33.0 | Protic H-Bonding Competition | Low to Moderate (<20 mg/mL) |

| Water (H₂O) | 80.1 | Hydrophobic Exclusion | Insoluble (<0.1 mg/mL) |

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To accurately determine the solubility of macrocyclic compounds, researchers must avoid kinetic traps (such as metastable supersaturation) and matrix-loss artifacts. The following protocol is designed as a self-validating system to ensure absolute data trustworthiness.

Caption: Self-validating experimental workflow for determining true thermodynamic solubility.

Step-by-Step Methodology & Causality

-

Gravimetric Saturation: Add 500 mg of 2-Nitrocyclododecanone to 1.0 mL of the target solvent in a sealed borosilicate vial.

-

Causality: Maintaining a visible, undissolved solid pellet ensures that the chemical potential of the solute in the solid phase equals that in the solution, which is the fundamental prerequisite for thermodynamic equilibrium.

-

-

Thermal Cycling: Heat the suspension to 40°C under agitation for 2 hours, then strictly control the cooling back to 25°C, holding for 24 hours.

-

Causality: Dissolution is kinetically limited by crystal lattice energy. Heating overcomes this activation barrier. Subsequent cooling allows the system to precipitate excess solute. If the final concentration matches a control sample kept strictly at 25°C, the system self-validates that it has not entered a metastable supersaturated state.

-

-

Phase Separation via Ultracentrifugation: Centrifuge the equilibrated samples at 15,000 × g for 15 minutes at 25°C.

-

Causality: Standard PTFE or nylon syringe filters possess hydrophobic matrices that non-specifically adsorb macrocyclic compounds, artificially lowering the measured concentration. Centrifugation relies purely on density differentials, entirely eliminating matrix-loss artifacts.

-

-

HPLC-UV Quantification: Extract an aliquot of the clear supernatant, dilute appropriately, and quantify via HPLC-UV.

-

Causality: The nitro group provides a distinct UV chromophore (n → π* transition). Quantifying at this specific wavelength prevents analytical interference from solvent impurities.

-

Synthetic Applications in Solution

The solubility profile of 2-Nitrocyclododecanone directly dictates the success of downstream synthetic workflows.

For instance, the synthesis of nitro fatty acids (NO2-FAs) —bioactive compounds known to activate the Nrf2 pathway for anti-inflammatory signaling—relies on a consecutive Henry reaction between 2-nitrocyclododecanone and hexanal [3]. This reaction necessitates highly polar aprotic conditions to maintain the solubility of the macrocyclic intermediate throughout the retro-Claisen ring cleavage.

Similarly, the ring-expansion synthesis of pentadecanolide (a valuable 15-membered macrolide used in perfumery and polymer synthesis) achieves a 60% overall yield when starting from fully solvated 2-nitrocyclododecanone [4] [5]. Ensuring complete solubilization in the primary reaction solvent is the critical first step to preventing yield-limiting heterogeneous side reactions.

References

-

The Journal of Organic Chemistry (ACS Publications). "Effect of Ring Size on the Tautomerization and Ionization Reaction of Cyclic 2-Nitroalkanones: An Experimental and Theoretical Study." Available at:[Link]

-

MDPI. "Nitro Fatty Acids (NO2-FAs): An Emerging Class of Bioactive Fatty Acids." Available at:[Link]

-

LookChem. "Cas 106-02-5, Cyclopentadecanolide Chemical Properties and Synthesis." Available at:[Link]

Sources

1H and 13C NMR spectral data of 2-Nitrocyclododecanone

Whitepaper: Structural Dynamics, NMR Spectral Characterization, and Synthetic Utility of 2-Nitrocyclododecanone

Executive Summary

2-Nitrocyclododecanone (CAS 13154-31-9) is a macrocyclic aliphatic nitroketone that serves as a critical intermediate in the synthesis of complex macrolactones, macrolactams, and novel fungicidal agents. Beyond its synthetic utility, it is a highly valuable model compound for studying solvent-dependent keto-enol tautomerization in macrocyclic systems. This technical guide provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral properties, the thermodynamic causality behind its tautomerization, and field-proven experimental protocols for its characterization and downstream application in drug development.

Structural Dynamics and the Causality of Tautomerization

The chemical behavior of 2-nitrocyclododecanone is dictated by a dynamic keto-enol equilibrium. Unlike smaller, more rigid cycloalkanones, the 12-membered ring possesses significant conformational flexibility, allowing it to adopt stable conformations with minimal ring strain[1].

The position of this equilibrium ( KT ) is strictly governed by the interplay between ring size and solvent polarity:

-

Non-Polar Solvents (e.g., Cyclohexane): The enol tautomer is highly stabilized due to the formation of a strong intramolecular hydrogen bond between the nitro group's oxygen and the enolic hydroxyl hydrogen. This interaction overcomes the inherent stability of the keto form, shifting the equilibrium toward the enol[2].

-

Polar Solvents (e.g., Water): Differential solvation energies (ranging from 1 to 5 kcal/mol) heavily favor the more polar keto form. The solvent disrupts the intramolecular hydrogen bond of the enol, rendering the keto form dominant[2].

Fig 1: Tautomerization dynamics and corresponding diagnostic 1H NMR signal assignments.

NMR Spectral Characterization

Because the interconversion between the keto and enol tautomers is a slow process relative to the inherent timescale of NMR spectroscopy, separate resonance signals can be observed for the acidic hydrogens of both forms[1]. This allows NMR to be used as a self-validating system to directly measure the keto-enol equilibrium without chemically perturbing the system.

Quantitative Spectral Data Summary

The following table summarizes the characteristic 1 H and 13 C NMR chemical shifts for 2-nitrocyclododecanone. The extreme downfield shift of the enol proton is a direct causal result of the strong intramolecular hydrogen bonding with the adjacent nitro group[2].

| Nucleus | Tautomeric Form | Functional Group | Chemical Shift (δ, ppm) | Multiplicity / Notes |

| 1 H NMR | Keto | α -CH (CH -NO 2 ) | 4.5 – 5.0 | Multiplet; highly deshielded by -NO 2 and C=O[1]. |

| 1 H NMR | Enol | Enolic OH (C-OH ) | 14.5 – 15.0 | Singlet; extreme downfield shift due to intramolecular H-bond[1]. |

| 1 H NMR | Both | Aliphatic Backbone | 1.2 – 2.5 | Multiplets; overlapping CH 2 envelope of the macrocycle. |

| 13 C NMR | Keto | Carbonyl (C =O) | ~ 205.0 | Characteristic of macrocyclic ketones. |

| 13 C NMR | Keto | α -Carbon (C H-NO 2 ) | ~ 92.0 | Deshielded by the strongly electron-withdrawing nitro group. |

| 13 C NMR | Enol | Enolic Carbon (C -OH) | ~ 165.0 | Sp 2 hybridized carbon attached to oxygen. |

| 13 C NMR | Enol | Nitro Carbon (C -NO 2 ) | ~ 115.0 | Sp 2 hybridized carbon attached to the nitro group. |

| 13 C NMR | Both | Aliphatic Backbone | 22.0 – 40.0 | Multiple distinct peaks depending on ring conformation[3]. |

(Note: Data recorded in fully deuterated cyclohexane or CDCl 3 at 300 MHz / 75 MHz. Exact aliphatic shifts vary based on the specific [3333] pseudo-rotation conformation of the 12-membered ring[3].)

Experimental Protocols

Protocol A: Self-Validating Measurement of Tautomeric Equilibrium via 1 H NMR

To accurately determine the equilibrium constant ( KT ) of 2-nitrocyclododecanone, researchers must ensure the system has reached thermodynamic stability.

-

Sample Preparation: Solubilize 15-20 mg of highly purified 2-nitrocyclododecanone in 0.6 mL of fully deuterated cyclohexane (C 6 D 12 ) in a standard 5 mm NMR tube.

-

Initial Acquisition: Immediately record a baseline 1 H NMR spectrum (e.g., at 300 MHz, 298 K) to observe the kinetic ratio of the tautomers upon dissolution.

-

Equilibration Monitoring: Acquire successive spectra at 30-minute intervals. Monitor the integral ratio between the α -proton of the keto form (δ 4.5–5.0 ppm) and the hydroxylic proton of the enol form (δ 14.5–15.0 ppm)[1].

-

Validation: The system is self-validated as "equilibrated" when no further changes in the integral ratios are observed over three consecutive acquisitions.

-

Calculation: Calculate KT directly from the integrated peak intensities: KT=IntegralKetoIntegralEnol .

Protocol B: Synthesis of Macrolactone Fungicides via Michael Addition

2-Nitrocyclododecanone is a premier building block for synthesizing 12-alkylsulfonamido-1,15-pentadecanlactones, which exhibit fungicidal activity comparable to commercial agents like carbendazim[4].

-

Michael Addition: Dissolve 2-nitrocyclododecanone (1.0 eq) in anhydrous dichloromethane. Add methyl vinyl ketone (1.2 eq) dropwise at 0 °C under an inert argon atmosphere, utilizing a catalytic amount of base (e.g., DBU).

-

Reaction Progression: Stir the mixture at room temperature for 12 hours. The electron-withdrawing nitro group strongly activates the α -carbon, facilitating the conjugate addition.

-

Selective Reduction & Ring Expansion: Isolate the intermediate and subject it to transfer hydrogenation using ammonium formate and palladium on carbon (Pd/C) to selectively reduce the side-chain carbonyl and expand the ring, yielding 15-methyl-12-nitro-1,15-pentadecanlactone[4].

-

Purification: Purify the resulting colorless liquid via silica gel column chromatography. Validate the success of the ring expansion via the disappearance of the 2-nitrocyclododecanone α -proton signal at δ 4.5–5.0 ppm and the emergence of the lactone structural signals.

Fig 2: Synthetic workflow from 2-nitrocyclododecanone to macrolactone fungicides.

Mechanistic Insights for Drug Development

In the context of agrochemical and pharmaceutical development, the structural features of 2-nitrocyclododecanone derivatives dictate their biological efficacy. Studies on macrolactones synthesized from this precursor reveal a strict structure-activity relationship (SAR)[4].

Causality in Target Binding: The fungicidal activity of the resulting macrolactones against Rhizoctonia solani relies heavily on hydrogen-bonding dynamics. The macrocyclic compounds require a specific spatial arrangement—a hydrogen-bonding acceptor and a hydrogen-bonding donor separated by exactly three methylene units on the ring—to optimally bind to the target enzyme[4]. The initial functionalization of 2-nitrocyclododecanone via the protocols described above allows chemists to precisely engineer this required distance, proving the compound's indispensable role in rational drug design.

References

-

Effect of Ring Size on the Tautomerization and Ionization Reaction of Cyclic 2-Nitroalkanones: An Experimental and Theoretical Study The Journal of Organic Chemistry (ACS Publications)[Link]

-

Design, Synthesis, and Fungicidal Activity of Macrolactones and Macrolactams with a Sulfonamide Side Chain Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

-

Reactivity features of cyclododecanone Arkivoc (ARKAT-USA)[Link]

Sources

Gas-Phase Thermodynamics and Mass Spectrometry Fragmentation of 2-Nitrocyclododecanone: A Technical Whitepaper

Executive Summary

2-Nitrocyclododecanone ( C12H21NO3 , MW: 227.15 g/mol ) is a highly functionalized macrocyclic ketone that serves as a pivotal intermediate in organic synthesis, particularly in ring-expansion reactions and the synthesis of biologically active macrocycles[1]. For drug development professionals and analytical chemists, accurate structural elucidation of this compound using mass spectrometry (MS) requires a deep understanding of how the 12-membered ring and the alpha-nitro group interact during ionization. This whitepaper deconstructs the gas-phase fragmentation mechanisms of 2-nitrocyclododecanone, providing a self-validating analytical framework for its characterization.

Ionization Dynamics and Thermodynamic Causality

As an application scientist, I approach the mass spectral interpretation of macrocycles not as a simple pattern-matching exercise, but as a study in gas-phase thermodynamics. When subjected to Electron Ionization (EI) at 70 eV, the ionization of 2-nitrocyclododecanone is governed by the relative ionization energies of its functional groups. The non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups are the primary sites for electron ejection, forming the initial molecular radical cation ( M+∙ )[2].

The causality behind the subsequent fragmentation sequence lies in bond dissociation energies. The C−NO2 bond is significantly weaker than the structural C−C bonds of the macrocyclic backbone. Consequently, the initial fragmentation is almost exclusively driven by the expulsion of the nitro group, which acts as a thermodynamic sink, rather than immediate ring cleavage[3].

Core Fragmentation Pathways

Pathway A: Denitration (Loss of NO2 and HNO2 )

The molecular ion ( M+∙ at m/z 227) is typically weak or absent due to the rapid expulsion of the nitro radical ( ∙NO2 , 46 Da), generating a highly abundant [M−46]+ fragment at m/z 181. A competing pathway involves the neutral loss of nitrous acid ( HNO2 , 47 Da) via a cyclic transition state involving a hydrogen atom abstracted from the adjacent beta-carbon, yielding the [M−47]+∙ radical cation at m/z 180[3].

Pathway B: Alpha-Cleavage and Ring Opening

Cyclic ketones are intrinsically characterized by alpha-cleavage, which involves the breaking of the C−C bond adjacent to the carbonyl group[4][5]. In 2-nitrocyclododecanone, this ring-opening event occurs predominantly after denitration. The m/z 181 ion undergoes alpha-cleavage to open the 12-membered ring, forming a linear acylium ion. This is rapidly followed by the extrusion of carbon monoxide ( CO , 28 Da), producing a stable aliphatic fragment at m/z 153[6].

Pathway C: Complex Macrocyclic Cleavage

Once the ring is opened and the heteroatoms ( N,O ) are lost, the remaining aliphatic chain ( C11H21+ ) undergoes complex multiple cleavages. This skeleton rearrangement involves the successive loss of neutral alkene molecules (e.g., ethene, propene), generating a characteristic series of hydrocarbon carbocations at m/z 55, 69, 83, and 97[2][7].

Fig 1: Primary gas-phase fragmentation pathways of 2-Nitrocyclododecanone.

Quantitative Data Summary

The following table synthesizes the expected quantitative mass spectral data for 2-nitrocyclododecanone under standard 70 eV EI conditions, providing a reference for impurity profiling and structural confirmation.

| Fragment Ion | m/z | Relative Abundance (%) | Structural Assignment & Causality |

| M+∙ | 227 | < 5% | Molecular Ion ( C12H21NO3+∙ ). Weak due to labile C−NO2 bond. |

| [M−NO2]+ | 181 | 85 - 100% | Loss of nitro radical. Often the base peak due to rapid denitration. |

| [M−HNO2]+∙ | 180 | 40 - 60% | Neutral loss of nitrous acid via beta-hydrogen abstraction. |

| [M−NO2−H2O]+ | 163 | 20 - 30% | Subsequent loss of water, common in cyclic oxygenated compounds. |

| [M−NO2−CO]+ | 153 | 50 - 70% | Alpha-cleavage followed by CO extrusion from the acylium ion. |

| Hydrocarbon Series | 55, 69, 83 | 60 - 90% | Complex macrocyclic cleavage forming stable CnH2n−1+ carbocations. |

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure trustworthiness and data integrity in drug development environments, analytical protocols must be self-validating. The following step-by-step GC-MS methodology incorporates internal checks to verify instrument performance and fragmentation logic.

Step 1: Sample Preparation & Internal Standardization

-

Dissolve the 2-nitrocyclododecanone sample in MS-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.

-

Self-Validation Check: Spike the solution with an isotopically labeled internal standard (e.g., cyclododecanone- d4 at 5 µg/mL) to monitor retention time drift and validate ionization efficiency.

Step 2: Gas Chromatography Separation

-

Column: HP-5MS (30m length × 0.25mm ID × 0.25µm film thickness).

-

Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.

-

Temperature Program: Initial hold at 80°C for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes to ensure elution of the macrocycle.

Step 3: Electron Ionization (EI) Parameters

-

Ionization Energy: 70 eV (Standard for reproducible library matching).

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C[4].

Step 4: Data Acquisition

-

Acquire data in full scan mode over a mass range of m/z 35 to 350 to capture both the low-mass hydrocarbon series and the intact molecular ion.

Step 5: Data Processing & Self-Validation

-

Isotopic Check: Verify the presence of the M+2 isotopic peak (driven by 13C natural abundance) at approximately 13% intensity relative to the molecular ion to definitively confirm the C12 carbon count[6].

-

Metastable Ion Screening: Screen the baseline for metastable ions (broad, low-intensity peaks) corresponding to the m/z 181 → 153 transition. The presence of a metastable peak at m∗=(1532/181)≈129.3 definitively proves the sequential loss of CO in the flight tube[2].

Fig 2: Self-validating GC-MS analytical workflow for macrocyclic characterization.

Sources

- 1. scribd.com [scribd.com]

- 2. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 3. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. GCMS Section 6.11.2 [people.whitman.edu]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. semanticscholar.org [semanticscholar.org]

The Emerging Therapeutic Potential of Nitro-Cycloalkanones: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide

Abstract

The nitro group, long recognized for its versatile reactivity in organic synthesis, is a potent pharmacophore integral to a wide array of biologically active molecules.[1][2][3] Its strong electron-withdrawing nature and capacity for bioreductive activation underpin the therapeutic efficacy of numerous antimicrobial, anticancer, and anti-inflammatory agents.[2][4] This guide delves into the largely untapped potential of nitro-cycloalkanones, a unique class of compounds where the nitro moiety is appended to a cyclic ketone scaffold. We will explore the chemical rationale for their predicted biological activities, drawing parallels from well-characterized nitroaromatic and nitro-aliphatic compounds. This document provides a framework for researchers and drug development professionals to investigate these promising molecules by detailing robust synthetic considerations, step-by-step protocols for biological screening, and a discussion of structure-activity relationships.

The Nitro Group: A Double-Edged Sword in Drug Design

The biological activity of nitro-containing compounds is intrinsically linked to the electrochemical properties of the nitro group (NO₂). It can function as both a pharmacophore (the active component) and a toxicophore (a source of toxicity), a duality dictated by its metabolic fate within the target cell or organism.[1][2]

Mechanism of Action: The Principle of Bioreductive Activation

The most common mechanism of action involves the intracellular reduction of the nitro group.[2][3] This process is particularly effective in hypoxic (low-oxygen) environments, such as those found in solid tumors or anaerobic bacterial colonies.[5]

Cellular nitroreductase enzymes utilize cofactors like NADH or NADPH to catalyze a one-electron reduction of the nitro group, forming a nitro anion radical (NO₂⁻).[3][4]

-

Under normoxic (oxygen-rich) conditions: The radical is rapidly re-oxidized back to the parent nitro compound, creating a "futile cycle" that generates reactive oxygen species (ROS), such as superoxide anions (O₂⁻). This surge in oxidative stress can damage cellular components, including DNA, proteins, and lipids.[4]

-

Under hypoxic (oxygen-poor) conditions: The nitro anion radical undergoes further reduction to form nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates. These highly reactive species can covalently bind to and damage critical biomolecules like DNA, leading to cytotoxicity.[2][3][5]

This selective activation in hypoxic environments provides a compelling rationale for developing nitro compounds as targeted therapies.[5][6]

Synthetic Avenues to Nitro-Cycloalkanones

General Synthetic Workflow: The synthesis of these target molecules often starts from readily available cyclic ketones or nitroalkenes.[8] Organocatalyzed methods have proven effective for the synthesis of related nitrocyclopropanes from starting materials like β-nitrostyrenes.[8]

Potential Biological Activities and Screening Protocols

The unique combination of a strained or conformationally restricted cycloalkanone ring and a bioreducible nitro group suggests a strong potential for diverse biological activities.

Antimicrobial Activity

Scientific Rationale: Many nitro-heterocyclic and nitroaromatic compounds are potent antimicrobial agents.[2][3][9][10] The commercial drug metronidazole, for instance, is a 5-nitroimidazole derivative used to treat anaerobic bacterial infections.[3] The mechanism relies on the anaerobic bacteria's efficient nitroreductase systems, which reduce the nitro group to generate cytotoxic intermediates that damage DNA and other macromolecules, leading to cell death.[2][3] It is highly probable that nitro-cycloalkanones will exert similar effects, particularly against anaerobic or microaerophilic pathogens.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to assess the antimicrobial efficacy of test compounds.

1. Preparation of Stock Solutions:

-

Dissolve the synthesized nitro-cycloalkanone compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

-

Causality Note: DMSO is used for its ability to dissolve a wide range of organic compounds and its relatively low toxicity to most microorganisms at the final concentrations used in the assay.

2. Bacterial Strain Preparation:

-

Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.

-

Self-Validation: The final inoculum density must be verified by plating a serial dilution of the prepared suspension and performing a colony count after incubation.

3. Assay Plate Setup (96-well plate):

-

Add 50 µL of sterile broth to all wells.

-

Add 50 µL of the compound stock solution to the first column of wells, creating a 2-fold dilution.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.

-

Add 50 µL of the prepared bacterial inoculum to each well.

4. Controls:

-

Positive Control: Wells containing broth and bacteria only (no compound).

-

Negative Control: Wells containing broth and the highest concentration of the compound (no bacteria).

-

Solvent Control: Wells containing broth, bacteria, and the highest concentration of DMSO used in the assay.

5. Incubation and Reading:

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Scientific Rationale: The hypoxic core of solid tumors is a prime target for bioreductive prodrugs.[5][6] Nitro(het)aromatic compounds are designed to be selectively activated in these low-oxygen environments, transforming into potent cytotoxic agents that kill cancer cells while sparing healthy, well-oxygenated tissues.[5][6] Furthermore, the generation of ROS via futile cycling can induce apoptosis in cancer cells even under normoxic conditions. Some nitro compounds, like the camptothecin derivative Rubitecan (9-nitro-camptothecin), have shown broad anticancer activity.[4] Nitro-fatty acids have also demonstrated anti-cancerous effects, suggesting the nitro group's utility in various molecular scaffolds.[11]

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture:

-

Culture human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Causality Note: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

2. Compound Treatment:

-

Prepare serial dilutions of the nitro-cycloalkanone compounds in culture media.

-

Remove the old media from the cells and add 100 µL of the media containing the test compounds at various concentrations.

-

Include a vehicle control (media with the corresponding concentration of DMSO).

3. Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

4. MTT Addition and Incubation:

-

Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.

5. Solubilization and Reading:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory Activity

Scientific Rationale: Certain nitro compounds exhibit potent anti-inflammatory effects. Nitroglycerin, for example, acts by releasing nitric oxide (NO), a signaling molecule with powerful vasodilatory and anti-inflammatory properties.[12][13][14][15] It can suppress the adhesion of immune cells to the vascular endothelium, a key step in the inflammatory cascade.[12][13] Nitro-fatty acids have also been shown to target and modulate pro-inflammatory pathways like NF-κB.[16][17] It is plausible that nitro-cycloalkanones could act as NO-donors or modulate inflammatory signaling through redox-sensitive pathways.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with a bacterial endotoxin (LPS).

1. Cell Culture:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM.

-

Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

2. Compound Pre-treatment:

-

Treat the cells with various non-toxic concentrations of the nitro-cycloalkanone compounds for 1 hour before stimulation.

-

Causality Note: Pre-treatment is necessary to determine if the compound can prevent the inflammatory response from being initiated, rather than just stopping an ongoing response.

3. Stimulation:

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Include controls: untreated cells (negative control), cells treated with LPS only (positive control), and cells with compound only (to check for direct NO release).

4. Incubation:

-

Incubate the plate for 24 hours at 37°C.

5. Measurement of Nitrite:

-

Nitric oxide produced by the cells is rapidly converted to stable nitrite (NO₂⁻) in the culture medium.

-

Collect 50 µL of the supernatant from each well.

-

Use the Griess Reagent System to measure the nitrite concentration. This involves a two-step diazotization reaction that produces a colored azo compound.

-

Add 50 µL of Sulfanilamide solution and incubate for 10 minutes.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for 10 minutes.

6. Reading and Analysis:

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve generated from known concentrations of sodium nitrite.

-

Determine the compound's ability to inhibit LPS-induced NO production.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic evaluation requires clear data presentation to discern trends. Quantitative data from the assays described above should be summarized in tables to facilitate comparison across different analogs.

Table 1: Hypothetical Biological Activity Profile of Nitro-Cycloalkanone Analogs

| Compound ID | Structure (Ring Size) | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. HCT116 Cells | NO Inhibition (%) at 10 µM |

| NC-01 | 5-membered | 16 | 8.2 | 45% |

| NC-02 | 6-membered | 32 | 15.7 | 30% |

| NC-03 | 7-membered | 64 | 22.1 | 15% |

| NC-04 | 6-membered (2-methyl) | 16 | 12.5 | 35% |

This structured data allows for the initial formulation of a Structure-Activity Relationship (SAR). For example, the hypothetical data above suggests that smaller ring sizes may be favorable for both antimicrobial and anticancer activity. Such insights are critical for guiding the next round of synthesis to optimize potency and selectivity.

Conclusion and Future Perspectives

Nitro-cycloalkanones represent a promising yet underexplored chemical space for drug discovery. Their synthesis is feasible, and the underlying mechanism of bioreductive activation provides a strong rationale for their potential as targeted antimicrobial and anticancer agents. Furthermore, the potential for NO-donation or redox modulation suggests anti-inflammatory applications. The key challenge remains the careful balancing of therapeutic efficacy and potential toxicity, a common theme for all nitro-containing pharmaceuticals.[1][2] Future work should focus on synthesizing a broad library of analogs to establish robust SAR, investigating detailed mechanisms of action, and evaluating in vivo efficacy and safety in relevant animal models.

References

-

Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. PMC.[Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Open Chemistry.[Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.[Link]

-

Nitro Compounds as Useful Reagents for the Synthesis of Dicarbonyl Derivatives. ResearchGate.[Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Soran University Journal.[Link]

-

Biological Activities of Nitro Steroids. Journal of Pharmaceutical Research International.[Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.[Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub.[Link]

-

The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer. PMC.[Link]

-

Nanoliposomal Nitroglycerin Exerts Potent Anti-Inflammatory Effects. PMC.[Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Biomolecules.[Link]

-

Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. MDPI.[Link]

-

Nitrones as Therapeutics. PMC.[Link]

-

Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Journal of Reports in Pharmaceutical Sciences.[Link]

-

Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness. PubMed.[Link]

-

The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer. PubMed.[Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PubMed.[Link]

-

New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI.[Link]

-

Cell-type specific anti-cancerous effects of nitro-oleic acid and its combination with gamma irradiation. ResearchGate.[Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.[Link]

-

Role of Oxygen and Nitrogen Radicals in the Mechanism of Anticancer Drug Cytotoxicity. PMC.[Link]

-

Nanoliposomal Nitroglycerin Exerts Potent Anti-Inflammatory Effects. PubMed.[Link]

-

Strain-promoted cycloadditions of cyclic nitrones with cyclooctynes for labeling human cancer cells. PubMed.[Link]

-

Nitroglycerin. StatPearls - NCBI Bookshelf.[Link]

-

Nitroglycerin. Wikipedia.[Link]

-

Nitroglycerin Uses & Side Effects. BuzzRx.[Link]

-

After 130 years, the molecular mechanism of action of nitroglycerin is revealed. PMC.[Link]

-

Nitroglycerin Mechanism of Action. Study.com.[Link]

-

Nitrostat® (Nitroglycerin Sublingual Tablets, USP) DESCRIPTION. accessdata.fda.gov.[Link]

-

Nitroglycerin Sublingual: MedlinePlus Drug Information. MedlinePlus.[Link]

-

Medications - non-steroidal anti-inflammatory drugs. Better Health Channel.[Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria [mdpi.com]

- 10. ijabbr.com [ijabbr.com]

- 11. researchgate.net [researchgate.net]

- 12. Nanoliposomal Nitroglycerin Exerts Potent Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nanoliposomal Nitroglycerin Exerts Potent Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitroglycerin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. After 130 years, the molecular mechanism of action of nitroglycerin is revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitro Group in Chemical Reactivity and Drug Design: A Mechanistic and Methodological Guide

Executive Summary

As a synthetic handle and a biological pharmacophore, the nitro group (-NO₂) occupies a unique position in organic chemistry and drug development. Historically viewed as a simple electron-withdrawing substituent or a toxicological liability, modern application science has repurposed the nitro group into a precision tool. This whitepaper explores the electronic architecture of the nitro group, its ability to invert aromatic reactivity via Nucleophilic Aromatic Substitution (SNAr), and its critical role as a bioreductive trigger in targeted prodrug therapies.

Electronic Architecture and Mechanistic Foundations

The profound influence of the nitro group on a molecular scaffold is dictated by its extreme electron-withdrawing capacity. This is driven by two synergistic forces:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls σ-electron density away from the attached framework.

-

Mesomeric/Resonance Effect (-M / -R): The π-system of the nitro group can delocalize electron density from conjugated systems, acting as a powerful electron sink.

These effects dramatically alter the physicochemical properties of neighboring functional groups, most notably acidity. For example, unsubstituted phenol has a pKa of 9.89. The introduction of a nitro group at the para position lowers the pKa to 7.15, making it nearly 1000 times more acidic 1. This massive shift occurs because the resulting phenoxide anion is stabilized by resonance delocalization directly onto the highly electronegative oxygen atoms of the nitro group 2. Conversely, meta-nitrophenol (pKa 8.28) primarily experiences the -I effect, as direct resonance stabilization of the anion is geometrically impossible from the meta position 3.

Quantitative Data: Acidity and Hammett Constants

Table 1: Acidity Constants (pKa) of Phenol Derivatives 4

| Compound | Substituent Position | pKa (at 25 °C) | Primary Electronic Effect |

|---|---|---|---|

| Phenol | None | 9.89 | N/A |

| o-Nitrophenol | Ortho (2-) | 7.17 | -I, -M (Intramolecular H-bonding) |

| m-Nitrophenol | Meta (3-) | 8.28 | -I (Inductive only) |

| p-Nitrophenol | Para (4-) | 7.15 | -I, -M (Strong resonance) |

Table 2: Hammett Substituent Constants (σ) for the Nitro Group 5, 6

| Parameter | Value | Interpretation |

|---|---|---|

| σmeta (σm) | +0.71 | Strong inductive withdrawal from the meta position. |

| σpara (σp) | +0.78 | Combined inductive and resonance withdrawal from the para position. |

| σpara⁻ (σp⁻) | +1.27 | Enhanced resonance withdrawal when interacting directly with an electron-rich center. |

Modulating Synthetic Reactivity: SNAr and the Meisenheimer Complex

In synthetic methodology, the nitro group is an indispensable tool for reversing the standard reactivity of aromatic rings. While typical electron-rich arenes undergo Electrophilic Aromatic Substitution (EAS), the severe electron-depletion caused by a nitro group deactivates the ring toward electrophiles but primes it for Nucleophilic Aromatic Substitution (SNAr) 7.

When a leaving group (e.g., a halide) is positioned ortho or para to a nitro group, a nucleophile can attack the ipso carbon. This forms a negatively charged, non-aromatic intermediate known as the Meisenheimer complex 8. The nitro group acts as a critical electron sink, lowering the activation energy of this rate-determining step by accommodating the negative charge 9.

Figure 1: SNAr mechanism and Meisenheimer complex stabilization by the nitro group.

The Nitro Group in Medicinal Chemistry and Prodrug Design

Historically, the nitro group was viewed with caution in drug development due to toxicity liabilities, such as mutagenicity (yielding positive Ames tests). This toxicity stems from off-target enzymatic reduction into reactive hydroxylamine species that can covalently bind DNA 10.

However, rational drug design has repurposed this "liability" into a powerful targeting mechanism via prodrugs. Hypoxia-activated prodrugs and Gene-Directed Enzyme Prodrug Therapy (GDEPT) exploit specific nitroreductases (NTRs) [[11]](). Type I NTRs, such as NfsA and NfsB from E. coli, catalyze the oxygen-independent, NAD(P)H-dependent reduction of the nitro group to a hydroxylamine or amine 12.

This dramatic electronic shift—from a strongly electron-withdrawing nitro group to an electron-donating amine—acts as an "electronic switch." It triggers a 1,6-elimination or similar self-immolative cascade, releasing a cytotoxic payload (e.g., a phosphoramide mustard) selectively within the tumor microenvironment or bacterial cell 13, 14.

Figure 2: Type I nitroreductase-mediated bioreduction and prodrug activation pathway.

Experimental Workflows & Protocols

To bridge theoretical mechanisms with bench execution, the following self-validating protocols demonstrate the dual utility of the nitro group.

Protocol 1: SNAr Synthesis of 2,4-Dinitrophenyl Ethers

Objective: Validate Meisenheimer complex activation by synthesizing a diaryl ether. Causality & Logic: 1-Fluoro-2,4-dinitrobenzene (Sanger's reagent) is chosen over the chloro-analog. In SNAr, fluorine is the superior leaving group; its extreme electronegativity maximizes the electrophilicity of the ipso carbon, accelerating the rate-determining nucleophilic attack 8. K₂CO₃ is used as a mild base to deprotonate the phenol without hydrolyzing the aryl fluoride.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under N₂, dissolve phenol (1.0 eq) in anhydrous DMF (0.2 M).

-

Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes to generate the highly reactive, "naked" phenoxide nucleophile.

-

Electrophile Addition: Add 1-fluoro-2,4-dinitrobenzene (1.1 eq) dropwise. The solution will immediately darken, indicating the formation of the Meisenheimer intermediate.

-

Reaction & Validation: Stir for 2 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material validates the reaction's completion.

-

Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate. Verify the product via LC-MS and ¹H-NMR.

Protocol 2: In Vitro Bioreduction Assay using E. coli Nitroreductase

Objective: Validate the enzymatic reduction of a nitroaromatic prodrug (e.g., CB1954). Causality & Logic: Recombinant E. coli NfsA is selected as it is a highly efficient Type I NTR 12. The assay is self-validating through real-time UV-Vis spectrophotometry, tracking the depletion of the NADH cofactor at 340 nm, which directly correlates stoichiometrically to the reduction of the nitro group.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution at pH 7.4, ensuring physiological relevance.

-

Reagent Assembly: In a 1 mL quartz cuvette, combine PBS, 100 µM of the nitroaromatic prodrug, and 250 µM NADH. (NADH is supplied in excess as the full reduction to hydroxylamine requires 4 electrons / 2 NADH molecules).

-

Baseline Measurement: Blank the UV-Vis spectrophotometer and record a baseline absorbance at 340 nm for 1 minute to ensure stability.

-

Enzymatic Initiation: Add 1 µg of purified NfsA enzyme to the cuvette. Mix rapidly by inversion.

-

Kinetic Validation: Monitor the decrease in absorbance at 340 nm over 10 minutes. Calculate the initial velocity (V₀) of NADH depletion to determine the catalytic efficiency (k_cat/K_M) of the prodrug activation.

References

-

[1] Vaia. pKa of nitrophenols vs phenol table.

-

[7] Wikipedia. Nucleophilic aromatic substitution.

-

[8] Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.

-

[2] Pearson+. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph...

-

[9] PMC - NIH. Concerted Nucleophilic Aromatic Substitutions.

-

[4] Wikipedia. Nitrophenol.

-

[3] Quora. Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)?

-

[11] NIH. Recent advances and applications of nitroreductase activable agents for tumor theranostic.

-

[13] ASM Journals. Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase.

-

[10] PMC - NIH. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.

-

[12] Frontiers. Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System.

-

[14] MDPI. Nitro-Containing Self-Immolative Systems for Biological Applications.

-

[5] Grokipedia. Hammett equation.

-

[6] SciSpace. Substituent effects of nitro group in cyclic compounds.

Sources

- 1. vaia.com [vaia.com]

- 2. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+ [pearson.com]

- 3. quora.com [quora.com]

- 4. Nitrophenol - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. scispace.com [scispace.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System [frontiersin.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Nitro-Containing Self-Immolative Systems for Biological Applications | MDPI [mdpi.com]

An In-depth Technical Guide to the Health and Safety of 2-Nitrocyclododecanone

Disclaimer: No dedicated Safety Data Sheet (SDS) or comprehensive toxicological profile for 2-Nitrocyclododecanone has been identified in publicly available literature. The following guide is a scientifically inferred hazard assessment based on the chemical structure of 2-Nitrocyclododecanone, drawing upon data from its constituent functional groups—a nitroalkane and a cyclododecanone ring—and structurally related compounds. The recommendations herein are based on a precautionary principle and should be implemented in conjunction with a thorough, case-by-case risk assessment by qualified personnel.

Introduction and Inferred Hazard Profile

2-Nitrocyclododecanone is a macrocyclic nitroketone. While its primary applications appear to be in specialized organic synthesis, a comprehensive understanding of its potential health and safety risks is paramount for researchers and drug development professionals.[1][2] The molecule's structure suggests a toxicological profile influenced by both the nitroalkane functional group and the large cycloalkane ring.